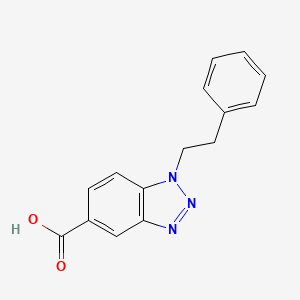

1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Description

1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core fused to a benzene ring, substituted with a carboxylic acid group at position 5 and a 2-phenylethyl chain at position 1.

Properties

IUPAC Name |

1-(2-phenylethyl)benzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(20)12-6-7-14-13(10-12)16-17-18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHSXTOHOLXPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)C(=O)O)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of 2-phenylethylamine with benzoyl chloride to form N-(2-phenylethyl)benzamide. This intermediate is then subjected to nitrosation using dinitrogen tetroxide in glacial acetic acid to yield N-nitroso-N-(2-phenylethyl)benzamide. The final step involves the cyclization of this intermediate under reflux conditions to form the desired benzotriazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Position: The carboxylic acid group at position 5 in benzotriazoles (vs. position 4 in non-fused triazoles) may alter electronic distribution, affecting solubility and binding affinity .

- Biological Activity : Triazole-4-carboxylic acids with electron-withdrawing substituents (e.g., CF3, Cl) exhibit potent antitumor activity, whereas benzotriazole-5-carboxylic acids are more associated with industrial applications (e.g., corrosion inhibition) .

Physicochemical Properties

- Thermal Stability : Methyl-substituted benzotriazoles exhibit higher decomposition temperatures (mp 250°C) compared to unsubstituted analogs .

Biological Activity

1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 878427-72-6) is a synthetic compound belonging to the benzotriazole class, which is known for its diverse applications in fields such as pharmaceuticals, corrosion inhibition, and dyes. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O2. The compound features a benzotriazole ring fused with a phenylethyl group and a carboxylic acid moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 878427-72-6 |

| SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that benzotriazoles can interact with various enzymes, modulating their activity. For instance, related compounds have shown inhibitory effects on cholinesterases (ChE), which are crucial in neurodegenerative diseases like Alzheimer's.

2. Anti-inflammatory Activity

In vitro studies suggest that derivatives of benzotriazoles exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB signaling. This mechanism could be relevant for conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Research indicates that benzotriazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. For example, compounds structurally similar to this compound have been shown to reduce oxidative stress and neuronal cell death in models of neurotoxicity.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of related triazole compounds in a scopolamine-induced Alzheimer’s disease model in mice. The results indicated significant improvements in cognitive function and memory retention following treatment with these compounds.

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of benzotriazole derivatives. The findings demonstrated that certain derivatives exhibited IC50 values lower than those of standard treatments like galantamine, suggesting enhanced efficacy.

The biological activities of this compound are attributed to its ability to bind metal ions and modulate enzyme activity. The presence of the carboxylic acid group may facilitate interactions with biological macromolecules, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursor molecules, such as substituted benzotriazoles and phenylethyl halides, under basic or acidic conditions. Reaction optimization can be guided by Design of Experiments (DoE) principles, varying parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading. For example, demonstrates a similar protocol for pyrazole-4-carboxylic acid derivatives using cyclocondensation with DMF-DMA, highlighting the importance of pH control during hydrolysis to avoid side reactions . Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical for validating synthetic success.

Q. How can the structural conformation of this compound be confirmed using advanced analytical techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. details a protocol for a benzotriazole analog, using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K, achieving an R-factor of 0.053 . Complementary techniques include:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., phenylethyl group at N1).

- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1450–1550 cm⁻¹ (benzotriazole ring vibrations).

- HRMS : ESI+ mode to confirm molecular ion [M+H]⁺.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be assessed in a solvent panel (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy at λ_max ≈ 270 nm (benzotriazole absorption). Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours, monitoring degradation via HPLC.

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures. notes that related benzotriazoles exhibit instability in acidic conditions due to protonation of the triazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. For example, combined experimental and theoretical studies to analyze charge distribution in pyrazole-carboxylic acid derivatives, identifying nucleophilic attack sites . Software like Gaussian 16 or ORCA can simulate IR spectra for cross-validation with experimental data.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein binding, cellular permeability). Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cell-based viability (MTT assay).

- Physicochemical profiling : Measure logP (shake-flask method) and membrane permeability (PAMPA assay) to assess bioavailability.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. phenyl groups) to isolate structure-activity relationships (SAR). highlights benzoxazole derivatives where carboxamide groups enhance target binding .

Q. How can reaction engineering principles improve the scalability of its synthesis while minimizing waste?

- Methodological Answer : Apply green chemistry metrics (E-factor, atom economy) and continuous-flow reactors to enhance efficiency. For example, emphasizes computational reaction path searches (e.g., artificial force-induced reaction method) to identify low-energy intermediates and reduce trial-and-error experimentation . Solvent recycling (e.g., membrane separation in ) and catalytic systems (e.g., Pd/C for deprotection steps) further optimize sustainability .

Q. What role does the phenylethyl substituent play in modulating the compound’s biological or photophysical properties?

- Methodological Answer : The phenylethyl group may enhance lipophilicity (logP ↑) or π-π stacking with biological targets. Comparative studies with analogs (e.g., isopropyl or methyl substituents in ) can isolate steric/electronic effects . Fluorescence quenching assays (λ_ex = 320 nm) may reveal interactions with DNA/RNA, as seen in benzotriazole-based probes.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between SC-XRD (rigid crystal packing) and solution-state NMR (dynamic conformers) require multi-technique validation:

- Variable-temperature NMR : Detect conformational flexibility (e.g., phenylethyl rotation barriers).

- Molecular dynamics simulations : Model solvation effects (explicit solvent, 100 ns trajectories).

- Powder XRD : Confirm bulk crystallinity vs. amorphous regions. ’s SC-XRD protocol provides a benchmark for comparative analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.